molecular formula C17H18N4O2S2 B2384969 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 1203130-34-0

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2384969
CAS No.: 1203130-34-0
M. Wt: 374.48
InChI Key: ZPRVFTBQAGTENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a thiazole ring, and a benzyl thioether group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological research.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole and thiazole intermediates through nucleophilic substitution reactions, often facilitated by base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the specific reaction pathway.

    Substitution: Various substituted thiazoles or oxadiazoles.

Mechanism of Action

The mechanism of action of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and thiazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting their function. The benzyl thioether group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
  • N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)acetamide

Uniqueness

Compared to similar compounds, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide stands out due to the presence of the 4-methylbenzyl group, which may confer unique steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-11-3-5-13(6-4-11)9-24-17-19-14(10-25-17)7-15(22)18-8-16-21-20-12(2)23-16/h3-6,10H,7-9H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVFTBQAGTENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=NN=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.